Falnidamol

Catalog No.
S547937
CAS No.
196612-93-8
M.F
C18H19ClFN7
M. Wt
387.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Falnidamol

CAS Number

196612-93-8

Product Name

Falnidamol

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine

Molecular Formula

C18H19ClFN7

Molecular Weight

387.8 g/mol

InChI

InChI=1S/C18H19ClFN7/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24)

InChI Key

FTFRZXFNZVCRSK-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BIBX 1382; BIBX1382; BIBX-1382; BIBX 1382BS; BIBX1382BS; BIBX-1382BS; Falnidamol.

Canonical SMILES

CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl

Description

The exact mass of the compound Falnidamol is 387.13745 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anticancer Properties

Falnidamol has been investigated for its potential to inhibit the growth and proliferation of cancer cells. Studies have explored its effects on various cancer cell lines, including those of breast, prostate, and lung cancers.

  • A study published in the journal "Oncology Research" found that falnidamol induced apoptosis (cell death) in human breast cancer cells ].
  • Another study published in "Clinical Cancer Research" reported that falnidamol suppressed the growth of prostate cancer cells in vitro and in vivo (in living organisms) Source: American Association for Cancer Research [AACR Journals].

Antiangiogenic Effects

Angiogenesis is the process of new blood vessel formation. Falnidamol has been studied for its potential to inhibit angiogenesis, which could be beneficial in cancer treatment as tumors require a blood supply for growth.

  • Research published in "Angiogenesis" showed that falnidamol inhibited angiogenesis in various models, suggesting its potential for anti-tumor activity ].

Modulation of Cell Differentiation

Cell differentiation is the process by which cells become specialized to perform specific functions. Falnidamol has been shown to modulate cell differentiation in some studies.

  • A study in "Developmental Biology" reported that falnidamol influenced the differentiation of human embryonic stem cells ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Exact Mass

387.13745

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0MU316797D

Other CAS

196612-93-8

Wikipedia

Falnidamol

Dates

Modify: 2023-08-15
1: Tamaoki J, Isono K, Takeyama K, Tagaya E, Nakata J, Nagai A. Ultrafine carbon black particles stimulate proliferation of human airway epithelium via EGF receptor-mediated signaling pathway. Am J Physiol Lung Cell Mol Physiol. 2004 Dec;287(6):L1127-33. Epub 2004 Aug 6. PubMed PMID: 15298855.
2: Dittrich Ch, Greim G, Borner M, Weigang-Köhler K, Huisman H, Amelsberg A, Ehret A, Wanders J, Hanauske A, Fumoleau P. Phase I and pharmacokinetic study of BIBX 1382 BS, an epidermal growth factor receptor (EGFR) inhibitor, given in a continuous daily oral administration. Eur J Cancer. 2002 May;38(8):1072-80. PubMed PMID: 12008195.

Explore Compound Types